N-acetylornithine
概要
説明
N-acetylornithine, also known as delta-acetylornithine, belongs to the class of organic compounds known as alpha amino acids . It is a minor component of deproteinized blood plasma of human blood .
Synthesis Analysis
N-acetylornithine is synthesized in a process where Arginine, Proline, and Glutamate are converted to Ornithine, which is then acetylated by NATA1 to produce N-acetylornithine . This process is induced by the phytohormone methyl jasmonate (MeJA) .Molecular Structure Analysis
The molecular formula of N-acetylornithine is C7H14N2O3 . The key amino acids of N-acetylornithine are Lys280 and Asp251 . The mutation of these two residues to Ala results in the activity depletion of N-acetylornithine .Chemical Reactions Analysis
N-acetylornithine aminotransferase (AcOAT) transforms N-acetylornithine into N-acetylglutamate-5-semialdehyde reversibly, which is a key step in the arginine biosynthesis pathway .Physical And Chemical Properties Analysis
N-acetylornithine has a molecular weight of 174.20 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Arginine Biosynthesis Pathway
N-acetylornithine plays a crucial role in the arginine biosynthesis pathway . It is involved in the reversible conversion to N-acetylglutamate-5-semialdehyde, with the enzyme N-acetylornithine aminotransferase catalyzing this key step . This process is vital for the production of arginine, an essential amino acid necessary for protein synthesis and various metabolic processes.
Metabolic Pathway Research
The compound functions as a substrate for enzymes like γ-aminobutyric acid aminotransferase and ornithine aminotransferase . These enzymes are involved in multiple metabolic pathways, making N-acetylornithine significant for studying metabolic diseases and developing therapeutic strategies.
Enzyme Kinetics and Catalysis
N-acetylornithine is used in the study of enzyme kinetics, particularly in understanding the catalytic mechanisms of aminotransferases . Research on the kinetic characteristics of these enzymes can lead to insights into their function and regulation within cells.
Renal Function Impairment Studies
Recent studies have shown a causal effect of N-acetylornithine on the impairment of renal function . Understanding its role could lead to new approaches in diagnosing and treating chronic kidney diseases.
Genetic Studies and Mendelian Randomization
N-acetylornithine’s levels in the blood have been linked to genetic factors influencing renal function . This makes it a valuable metabolite for Mendelian randomization studies, which can unravel genetic predispositions to renal impairments.
Microbial Resource Development
The study of N-acetylornithine’s role in microbial organisms, such as Synechocystis sp. , contributes to the development and utilization of agricultural microbial resources . This can lead to advancements in sustainable agriculture and biotechnology.
作用機序
Target of Action
N-acetylornithine primarily targets the enzyme N-acetylornithine aminotransferase (AcOAT) . This enzyme plays a crucial role in the arginine biosynthesis pathway . It catalyzes the reversible conversion of N-acetylornithine to N-acetylglutamate-5-semialdehyde .
Mode of Action
N-acetylornithine interacts with its target, AcOAT, through a series of biochemical reactions. In the first half reaction, a Lys residue in the active center attacks the aldehyde group of PLP to form an internal aldimine, which then reacts with the amino group of N-acetylornithine to produce a ketimine .
Biochemical Pathways
N-acetylornithine is involved in the arginine biosynthesis pathway . It is converted to N-acetylglutamate-5-semialdehyde by AcOAT, a key step in this pathway . This process affects downstream polyamine levels, which are important reserves of assimilated nitrogen .
Pharmacokinetics (ADME Properties)
The absorption, distribution, metabolism, and excretion of a compound are crucial factors that influence its bioavailability
Result of Action
The action of N-acetylornithine has significant molecular and cellular effects. It plays a regulatory role in its own biosynthesis and the entire pathway from glutamate to arginine, including a critical role in regulating polyamine biosynthesis . Moreover, higher genetically predicted levels of N-acetylornithine are significantly associated with lower eGFR and higher incidence of chronic kidney disease .
Action Environment
The action of N-acetylornithine can be influenced by various environmental factors. For instance, in plants, N-acetylornithine deacetylase participates in ornithine and polyamine homeostasis, contributing to maintaining an optimal nitrogen:carbon balance during reproductive development . In humans, plasma levels of N-acetylornithine were found to be significantly higher in type 2 diabetes patients with diabetic nephropathy compared with those without diabetic nephropathy .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-acetamido-5-aminopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGPAXAGHMNOL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331400 | |
Record name | N-acetylornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N2-Acetylornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6205-08-9 | |
Record name | N-Acetyl-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-acetylornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Acetylornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-acetylornithine in arginine biosynthesis?
A: N-acetylornithine is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by N-acetylornithine aminotransferase (NAcOAT). [] N-acetylornithine is subsequently deacetylated to ornithine by N-acetylornithine deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]
Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to N-acetylornithine?
A: Yes, some bacteria utilize an alternative route for ornithine production where N-acetylornithine plays a central role. [, ] In this pathway, N-acetylornithine acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - N-acetylornithine aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]
Q3: How is N-acetylornithine metabolism linked to polyamine levels in plants?
A: Studies in Arabidopsis thaliana revealed a link between N-acetylornithine deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []
Q4: Can N-acetylornithine aminotransferase (NAcOAT) act on other substrates besides N-acetylornithine?
A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]
Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is N-acetylornithine involved?
A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of N-acetylornithine within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []
Q6: How does N-acetylornithine interact with N-acetylornithine aminotransferase (NAcOAT)?
A: N-acetylornithine binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]
Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?
A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating N-acetylornithine and GABA, influencing substrate preference. []
Q8: What is the mechanism of action of N-acetylornithine deacetylase (NAOD)?
A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of N-acetylornithine to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []
Q9: What is the molecular formula and weight of N-acetylornithine?
A9: The molecular formula of N-acetylornithine is C7H14N2O4. Its molecular weight is 190.20 g/mol.
Q10: Is there any spectroscopic data available for N-acetylornithine?
A10: While the provided research does not delve into detailed spectroscopic analysis of N-acetylornithine, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.
Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?
A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding N-acetylornithine aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []
Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?
A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with N-acetylornithine:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []
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